N-(3-aminophenyl)-3-methylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULSOIKCMJQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of N 3 Aminophenyl 3 Methylbutanamide Analogues
Established Synthetic Pathways to the N-(3-aminophenyl)-3-methylbutanamide Core Structure
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of the central amide bond or the generation of the aminophenyl moiety through the transformation of other functional groups.
Direct amidation represents the most straightforward approach to synthesizing the target compound. This involves the coupling of a 3-methylbutanoic acid derivative with 1,3-phenylenediamine. The efficiency and mildness of these reactions are critical, especially when sensitive functional groups are present. A variety of coupling agents have been developed to facilitate this transformation by activating the carboxylic acid component. nih.govresearchgate.net
Commonly employed methods include the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net Alternative strategies utilize phosphonium-based reagents (e.g., BOP, PyBOP) or uranium-based reagents (e.g., HBTU, HATU), which are known for their high efficiency and rapid reaction times. More recently, silicon-based coupling agents have gained attention as effective promoters of amidation. unimi.it
Another direct approach is the reaction of 1,3-phenylenediamine with an activated form of 3-methylbutanoic acid, such as 3-methylbutanoyl chloride or 3-methylbutanoic anhydride. This method is typically high-yielding but may require a base to neutralize the acidic byproduct.
| Coupling Reagent Class | Specific Examples | Key Features |
| Carbodiimides | EDC, DCC | Widely used, moderate reactivity. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, fast reactions. |
| Uronium/Aminium Salts | HBTU, HATU | Excellent for sterically hindered substrates. |
| Acid Halides | 3-methylbutanoyl chloride | High reactivity, requires base. |
| Borate (B1201080) Esters | B(OCH2CF3)3 | Catalytic, operationally simple. unimi.it |
An alternative and highly effective strategy for synthesizing the this compound core involves functional group interconversion (FGI). solubilityofthings.comic.ac.uk This approach is particularly valuable when direct amidation of 1,3-phenylenediamine proves challenging due to issues with selectivity or reactivity. The most common FGI route is the reduction of a nitro group.
The synthesis commences with the acylation of 3-nitroaniline (B104315) with 3-methylbutanoyl chloride or another activated form of 3-methylbutanoic acid. This reaction yields N-(3-nitrophenyl)-3-methylbutanamide. The subsequent step is the selective reduction of the nitro group to an amine. This transformation can be achieved using a variety of reducing agents, offering a reliable and high-yielding pathway to the final product. ic.ac.ukscribd.com
Common Reduction Methods for Nitroarenes:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is highly efficient and produces water as the only byproduct, making it an environmentally friendly option.
Metal/Acid Reduction: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl and Heteroaryl Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound scaffold, enabling the introduction of a wide range of aryl and heteroaryl substituents. nih.govresearchgate.net These reactions have become central to modern synthetic chemistry due to their broad substrate scope and functional group tolerance. mit.edu
The Buchwald-Hartwig amination is a prominent example, allowing for the formation of C–N bonds between the amino group of the core structure and various aryl or heteroaryl halides (or pseudohalides). nih.govresearchgate.net This reaction facilitates the synthesis of diarylamine derivatives. The choice of ligand for the palladium catalyst is crucial for achieving high yields and accommodating challenging substrates. Ligands such as RuPhos and BrettPhos have demonstrated exceptional utility in these transformations, often allowing for low catalyst loadings and mild reaction conditions. mit.edunih.gov
To diversify the phenyl ring itself, a halogenated version of the core structure, such as N-(3-amino-4-bromophenyl)-3-methylbutanamide, can be synthesized. This bromo-derivative serves as a versatile substrate for other palladium-catalyzed reactions:
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid or ester to form a C–C bond, creating biaryl structures.
Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C–C bond, introducing an alkynyl group.
| Reaction Name | Coupling Partners | Bond Formed | Typical Ligands |
| Buchwald-Hartwig | Amine + Aryl Halide | C–N | RuPhos, BrettPhos, XPhos |
| Suzuki-Miyaura | Aryl Halide + Boronic Acid | C–C | SPhos, XPhos, P(t-Bu)3 |
| Heck-Mizoroki | Aryl Halide + Alkene | C–C | PPh3, P(o-tolyl)3 |
| Sonogashira | Aryl Halide + Alkyne | C–C | XPhos, SPhos |
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective synthetic methods allows for the preparation of chiral analogues of this compound with high enantiomeric purity. researchgate.netcrossref.org Such compounds are of significant interest in pharmaceutical research, where stereochemistry often dictates biological activity. Chirality can be introduced into the molecule at several positions, most commonly within the acyl side chain or through substituents on the phenyl ring.
One approach is to utilize a chiral starting material. For example, employing an enantiomerically pure form of a substituted 3-methylbutanoic acid, such as (S)-2-amino-3-methylbutanoic acid (L-valine), in the amide coupling step would yield a chiral product.
Alternatively, asymmetric catalysis can be employed to create a chiral center during the synthesis. clockss.org For instance, the asymmetric hydrogenation of a dehydroamino acid precursor could generate a chiral amino acid derivative that is then coupled to the aminophenyl moiety. Similarly, chiral auxiliaries can be used to direct the stereochemical outcome of a key reaction, followed by removal of the auxiliary. researchgate.net Reductive amination using a chiral amine or a chiral catalyst is another established method for producing chiral amine centers with high diastereoselectivity. researchgate.netclockss.org
Design and Synthesis of Prodrugs and Bioconjugates Incorporating the this compound Unit
The this compound scaffold can be incorporated into prodrugs or bioconjugates to modify its pharmacokinetic properties or to target it to specific biological sites.
Prodrug Design: A common prodrug strategy involves masking the free amino group to enhance properties like solubility or membrane permeability. The amino group can be converted into a carbamate (B1207046) or an amide that is designed to be cleaved by specific enzymes (e.g., esterases, peptidases) in the body, releasing the active parent drug. For example, acylation of the amino group with an amino acid could create a substrate for peptidases.
Bioconjugate Synthesis: For bioconjugation, the core molecule must be functionalized with a reactive handle that can form a stable covalent bond with a biomolecule, such as a protein or antibody. The primary amino group is an ideal site for introducing such a linker. It can be reacted with N-hydroxysuccinimide (NHS) esters of linker molecules containing functionalities like maleimides (for reaction with thiols), alkynes or azides (for click chemistry), or aldehydes (for reaction with hydrazides or aminooxy groups). This allows the this compound unit to be attached to larger biological entities for targeted delivery or diagnostic applications.
Green Chemistry Approaches in the Synthesis of this compound Derivatives
Applying the principles of green chemistry to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. mdpi.comejcmpr.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. thepharmajournal.com
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with more environmentally benign alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or ionic liquids. thepharmajournal.comunife.it
Catalytic Methods: Employing catalytic methods for amide bond formation, such as those using borate esters, can be greener than using stoichiometric coupling reagents that generate significant waste. unimi.itnih.gov
Solvent-Free Reactions: Performing reactions under solventless conditions, for example, by using mechanochemical grinding or heating neat reactants, can drastically reduce waste. mdpi.comresearchgate.net
Energy Efficiency: Utilizing microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. unife.it
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. For example, catalytic hydrogenation for nitro group reduction is highly atom-economical as it produces only water as a byproduct. mdpi.com
By integrating these approaches, the synthesis of this compound derivatives can be made more sustainable and cost-effective. ejcmpr.com
Structure Activity Relationship Sar Studies of N 3 Aminophenyl 3 Methylbutanamide Derivatives
Foundational Principles of SAR Applied to Amide-Containing Compounds
The amide bond is a cornerstone of many biologically active molecules, including N-(3-aminophenyl)-3-methylbutanamide. Its SAR is governed by several key principles. The amide group is a hybrid of resonance structures, which results in a planar geometry and restricted rotation around the C-N bond. This rigidity can be crucial for locking a molecule into a specific conformation required for binding to a biological target.
The amide moiety features a carbonyl oxygen that is an effective hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor. These interactions are fundamental to the binding affinity of a ligand to its receptor or enzyme active site. The orientation of the amide bond can also have a significant impact on biological activity, although in some cases, it has been found to have little effect nih.gov.
Furthermore, the amide bond can be part of a larger pharmacophore, a molecular framework that carries the essential features for biological activity. In many drug discovery programs, the amide linkage is a common structural motif, and its modification or replacement with bioisosteres is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.
Correlative Analysis of Substitutions on the Aminophenyl Ring with Biological Activity Profiles
The aminophenyl ring of this compound offers a prime site for chemical modification to explore SAR. Studies on analogous N-(aminophenyl)-benzamide derivatives as histone deacetylase (HDAC) inhibitors have provided valuable insights into how substitutions on this ring can influence biological activity.
A quantitative structure-activity relationship (QSAR) study on N-(2-aminophenyl)-benzamide derivatives revealed that steric and electrostatic fields around the molecule are critical for its inhibitory activity sphinxsai.com. Specifically, the presence of bulky groups and the substitution of electronegative groups on the aromatic ring were suggested to enhance activity sphinxsai.com. Another 3D-QSAR study on aminophenyl benzamide (B126) derivatives as HDAC inhibitors indicated that hydrophobic character is crucial for their inhibitory potency nih.gov. The inclusion of hydrophobic substituents was found to enhance HDAC inhibition, while hydrogen bond donating groups also positively contributed to the activity nih.gov. Conversely, electron-withdrawing groups were found to have a negative influence on inhibitory potency nih.gov.
In the context of kinase inhibitors, the synthesis of N-(4-aminophenyl)-substituted benzamides has shown that modifications at this position are well-tolerated and can be exploited to improve potency and selectivity researchgate.net. For instance, the introduction of different substituents on the aminophenyl ring can modulate the interaction with the target protein, leading to varied inhibitory profiles.
Table 1: Effect of Hypothetical Substitutions on the Aminophenyl Ring Based on SAR of Analogous Compounds
| Substituent (R) | Position on Aminophenyl Ring | Predicted Effect on Activity | Rationale from Analogous Systems |
|---|---|---|---|
| Methyl (-CH3) | 4-position | Increase | Enhanced hydrophobic interaction nih.gov. |
| Chloro (-Cl) | 4-position | Increase | Electronegative character may be favorable sphinxsai.com. |
| Methoxy (-OCH3) | 4-position | Variable | Can influence both electronic and steric properties. |
This table is illustrative and based on findings from structurally related N-(aminophenyl)benzamide derivatives.
Impact of Modifications to the 3-Methylbutanamide Chain on Potency and Selectivity
The 3-methylbutanamide portion of the molecule provides another avenue for structural modification to tune biological activity. Research on 3-amino-N-adamantyl-3-methylbutanamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has demonstrated the importance of this part of the scaffold. In that series, optimization through structure-based drug design led to compounds with good in vitro and ex vivo inhibitory activity nih.gov.
Similarly, a study on analogues of (R)-N'-benzyl 2-amino-3-methylbutanamide for anticonvulsant activity highlighted that the structural components of the amino acid-derived portion are critical for maximal activity researchgate.net. The study suggested that the nature of the substituent at the C(2)-position of the butanamide chain plays a significant role in the compound's efficacy researchgate.net. These findings suggest that modifications to the 3-methylbutanamide chain of this compound could significantly impact its potency and selectivity for a given biological target. For example, altering the isobutyl group could affect the lipophilicity and steric interactions within a binding pocket.
Table 2: Predicted Impact of Modifications to the 3-Methylbutanamide Chain
| Modification | Predicted Effect on Potency | Predicted Effect on Selectivity | Rationale from Analogous Systems |
|---|---|---|---|
| Replacement of isobutyl with cyclopropyl | Potential Increase | Potential Increase | Conformational restriction can enhance binding affinity and selectivity. |
| Replacement of isobutyl with tert-butyl | Variable | Variable | Increased steric bulk may enhance or hinder binding depending on the target's topology. |
| Introduction of a hydroxyl group | Potential Increase | Potential Increase | Addition of a hydrogen bonding group can improve target engagement. |
This table is illustrative and based on general principles of medicinal chemistry and findings from related compounds.
Investigating the Role of Linker Length and Flexibility in Conjugated this compound Systems
Linkers can be broadly categorized as flexible, rigid, or cleavable nih.gov.
Flexible linkers , often composed of glycine and serine residues in peptides, allow for a range of conformations, which can be beneficial for allowing the conjugated parts to find their optimal binding sites independently nih.gov.
Rigid linkers , such as those with proline-rich sequences or α-helical structures, provide a fixed distance and orientation between the two conjugated moieties nih.gov. This can be advantageous when a specific spatial arrangement is necessary for cooperative binding.
Cleavable linkers are designed to be stable in circulation but are cleaved at the target site by specific enzymes or a change in the microenvironment (e.g., pH), releasing the active molecule nih.gov.
The length of the linker is also a critical parameter. Longer linkers are more likely to be exposed to the solvent and are generally more hydrophilic nih.gov. The optimal linker length depends on the specific application and the nature of the conjugated molecules. In a hypothetical conjugated system involving this compound, the linker's length and flexibility would need to be empirically optimized to ensure that the desired biological activity is achieved.
SAR Modulations in Specific Biological Contexts
The principles of SAR are best understood when applied to specific biological targets, such as enzymes or receptors.
The N-(aminophenyl)amide scaffold has been successfully employed in the design of enzyme inhibitors. As previously mentioned, derivatives of N-(aminophenyl)-benzamide have shown potent activity against HDACs sphinxsai.comnih.govsemanticscholar.org. The key SAR findings for these inhibitors include:
The necessity of a zinc-binding group, which is often a hydroxamic acid or a similar moiety, attached to one end of the molecule.
The importance of the central aromatic rings (in this case, the aminophenyl and benzamide rings) for making key interactions within the enzyme's active site.
The role of the terminal substituent in occupying a specific pocket of the enzyme.
In the case of 11β-HSD1 inhibitors based on a 3-amino-N-adamantyl-3-methylbutanamide core, structure-based design was used to optimize the interactions with the enzyme's active site, leading to potent inhibitors nih.gov. This highlights the importance of understanding the three-dimensional structure of the target enzyme to guide the design of more effective inhibitors.
The aminophenyl amide structure can also be found in molecules designed to modulate the function of cell surface receptors. For instance, the general requirements for beta-adrenergic blocking activity include a branched alkyl group on the terminal amine and specific substitutions on the aromatic ring nih.gov. Para-substitution, in particular with acylamido groups, has been shown to yield cardioselective drugs nih.gov.
In the development of antagonists for the opioid receptor like-1 (ORL1), a series of 4-aminoquinazoline derivatives were synthesized, revealing that specific substitutions on the quinazoline and the amino group were crucial for high affinity and selectivity researchgate.net. Molecular modeling helped to elucidate the structural factors contributing to the potent and selective binding of these ligands to the receptor researchgate.net. These examples demonstrate that by systematically modifying the different parts of a core scaffold analogous to this compound, it is possible to fine-tune its interaction with a specific receptor, thereby modulating its potency, selectivity, and functional activity (agonist vs. antagonist).
Detailed Analysis of this compound Derivatives Reveals Limited Data on Cellular Antiproliferative Effects
Initial investigations into the structure-activity relationship (SAR) of this compound and its derivatives have yielded insufficient specific data regarding their cellular antiproliferative effects. Extensive searches of scientific literature and research databases did not uncover dedicated studies focusing on the synthesis and evaluation of this particular class of compounds for anticancer activity.
While broader research exists on the antiproliferative properties of various N-phenylamide and aniline derivatives, a direct correlation and detailed SAR analysis for this compound analogues are not presently available in published research. The core structure, featuring a 3-aminophenyl group linked to a 3-methylbutanamide moiety, presents a unique scaffold that has not been extensively explored for its potential in cancer research.
Consequently, the creation of a detailed article with comprehensive data tables on the SAR for cellular antiproliferative effects of this compound derivatives is not feasible at this time due to the absence of specific research findings. Further empirical studies would be required to synthesize a library of these derivatives and assess their activity against various cancer cell lines to establish any meaningful structure-activity relationships.
Computational Chemistry and Molecular Modeling Approaches in N 3 Aminophenyl 3 Methylbutanamide Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for elucidating the binding mechanisms of potential drug candidates like N-(3-aminophenyl)-3-methylbutanamide and its derivatives.
A primary output of molecular docking is the prediction of the binding pose of a ligand within the active site of a target protein. Detailed analysis of these poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
In studies involving compounds structurally similar to this compound, such as N-(2-aminophenyl)-benzamide derivatives investigated as Histone Deacetylase (HDAC) inhibitors, docking simulations have successfully identified key interactions. researchgate.net For instance, simulations often show that the amide linkage and the aminophenyl group participate in crucial hydrogen bonding with amino acid residues like histidine or aspartic acid in the enzyme's active site. The hydrophobic portion of the molecule, such as the methylbutanamide group, typically forms favorable hydrophobic contacts with nonpolar residues. mdpi.com By visualizing these interaction networks, researchers can understand why a particular compound is active and how its structure could be modified to enhance these interactions. chula.ac.th
Table 1: Representative Molecular Interactions Identified via Docking for Aminophenyl Amide Derivatives
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) |
|---|---|---|
| Hydrogen Bond | Amide N-H | Aspartic Acid (backbone C=O) |
| Hydrogen Bond | Amino N-H₂ | Histidine (side chain) |
| Hydrophobic | Phenyl Ring | Phenylalanine, Leucine, Isoleucine |
Beyond predicting the binding pose, docking algorithms use scoring functions to estimate the binding affinity or binding energy between the ligand and the target. mdpi.com This score, often expressed in kcal/mol, provides a quantitative prediction of the strength of the interaction; a lower (more negative) energy value typically indicates a more stable complex and higher affinity. biointerfaceresearch.com
This predictive capability is the foundation of structure-based virtual screening (SBVS). nih.gov In a virtual screen, vast libraries containing thousands or millions of compounds are computationally docked into the active site of a target protein. The compounds are then ranked based on their docking scores, allowing researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing. nih.gov This dramatically accelerates the initial stages of drug discovery. For a target relevant to this compound, a virtual screening campaign could identify novel analogs with potentially superior binding affinities by filtering large databases for molecules that fit well within the target's binding pocket and form key interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com The fundamental principle is that variations in a molecule's structural or physicochemical properties directly influence its biological effect. ajrconline.org
The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration, IC₅₀) has been experimentally determined. For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule, including its electronic properties (e.g., Hammett constants), hydrophobicity (e.g., logP), and steric or size-related features (e.g., molecular refractivity). ijnrd.orgspu.edu.sy
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build an equation that correlates a selection of these descriptors with the observed biological activity. ijnrd.orgopenmedicinalchemistryjournal.com For a series of N-(2-aminophenyl)-benzamide derivatives studied as HDAC2 inhibitors, a 3D-QSAR model was developed that demonstrated a strong correlation between the structural features and inhibitory activity. researchgate.net The quality and predictive power of a QSAR model are assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). A high r² value indicates a good fit of the model to the training data, while a high q² value signifies good predictive ability for new compounds. nih.gov
Table 2: Example Statistical Validation Parameters for a 3D-QSAR Model of Aminophenyl Benzamide (B126) Derivatives
| Parameter | Description | Typical Value |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model. | > 0.90 nih.gov |
| q² (Cross-validated r²) | Measures the predictive power of the model (internal validation). | > 0.50 nih.gov |
| F-test value | Assesses the statistical significance of the model. | High value (e.g., > 100) nih.gov |
| r²_pred (External Validation r²) | Measures predictive power on an external test set. | > 0.60 |
These values are representative based on published QSAR studies for analogous compound series. researchgate.netnih.gov
A well-validated QSAR model is more than just a predictive tool; it provides critical insights into the structural requirements for biological activity. By analyzing the descriptors included in the final QSAR equation, researchers can identify the key physicochemical and steric properties that enhance or diminish the desired effect.
For instance, QSAR studies on aminophenyl benzamide derivatives have revealed that hydrophobic character is a crucial factor for HDAC inhibitory activity. nih.gov The models suggested that adding hydrophobic substituents to specific parts of the molecule could enhance its potency. nih.gov Furthermore, these studies indicated that hydrogen bond donating groups positively contribute to activity, whereas the presence of electron-withdrawing groups can have a negative impact. nih.gov Steric factors also play a role, as the size and shape of the molecule must be complementary to the target's binding site. ajrconline.orgspu.edu.sy Such insights are invaluable for rational drug design, providing a clear roadmap for optimizing lead compounds like this compound.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.org Unlike molecular mechanics-based methods, DFT provides a detailed description of electronic properties, making it a powerful tool for understanding chemical reactivity, reaction mechanisms, and molecular geometries. researchgate.net
In the context of this compound research, DFT calculations can elucidate fundamental properties that govern its behavior. One key application is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. nih.gov
A study on the related compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) used DFT to calculate an orbital energy gap of 5.406 eV, indicating a high degree of stability. nih.gov DFT can also be used to generate electrostatic potential maps, which visualize the charge distribution across a molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with biological targets or participate in chemical reactions. mdpi.com These detailed electronic insights complement the findings from molecular docking and QSAR, providing a more complete and fundamental understanding of the molecule's chemical nature. frontiersin.orgnih.gov
No Publicly Available Research Found for Computational Chemistry Studies of this compound
Following a comprehensive search for scientific literature, no specific research articles or publicly available data could be found regarding the computational chemistry and molecular modeling of the compound this compound. The search encompassed targeted queries for conformational analysis, tautomerism, reaction mechanism predictions, molecular dynamics simulations, and pharmacophore modeling directly related to this molecule.
While general methodologies and studies on structurally related compounds, such as other aminophenyl amides, are present in the scientific literature, there is a conspicuous absence of dedicated research that would allow for a detailed and scientifically accurate discussion of this compound within the framework of the requested topics.
Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the lack of available scientific data on this particular compound. The creation of such an article would necessitate speculation or the extrapolation of data from other molecules, which would not meet the required standards of scientific accuracy and specificity.
Advanced Spectroscopic and Crystallographic Structural Analysis Techniques in Research Context
X-ray Crystallography of N-(3-aminophenyl)-3-methylbutanamide Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. While a crystal structure for the parent this compound is not widely reported, analysis of related aromatic amide derivatives provides a clear framework for understanding its expected solid-state characteristics. rsc.orgresearchgate.net
In the solid state, the conformation of aromatic amides is heavily influenced by the planarity of the amide bond (–CO–NH–) due to resonance, which imparts a partial double-bond character to the C–N bond. nanalysis.com X-ray diffraction studies on analogous structures, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, reveal the precise spatial arrangement of the atoms. researchgate.net For a derivative of this compound, crystallography would determine the torsion angle between the plane of the phenyl ring and the plane of the amide group, a key conformational parameter.
The target compound, this compound, is achiral. However, should derivatives be synthesized with chiral centers, X-ray crystallography can unambiguously determine the absolute configuration of each stereocenter, which is crucial in fields like pharmacology where enantiomers can have vastly different biological activities.
Below is a representative table of crystallographic data that would be obtained from such an analysis, based on published data for a related aromatic hydrazide. researchgate.net
| Parameter | Example Value |
|---|---|
| Empirical Formula | C19H16N2O2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (ų) | 1531.9(2) |
| Z | 4 |
The way molecules pack in a crystal lattice is dictated by a complex interplay of intermolecular forces. dcu.ie For aromatic amides, the most significant interaction is typically the hydrogen bond between the amide N–H donor and the carbonyl C=O acceptor of a neighboring molecule. mdpi.comresearchgate.net This interaction frequently leads to the formation of infinite one-dimensional chains or centrosymmetric dimers, which then assemble into a three-dimensional lattice. dcu.ie
In addition to the primary amide hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal structure. These include:
C–H···O interactions: Where aromatic or aliphatic C–H groups act as weak donors to carbonyl oxygen acceptors. researchgate.net
π–π stacking: Interactions between the aromatic phenyl rings of adjacent molecules. researchgate.net
N–H···π interactions: Where the amide or amine N-H can interact with the electron-rich face of a phenyl ring.
C–H···π interactions: Involving aromatic C-H bonds and the face of an adjacent phenyl ring. researchgate.net
| Interaction Type | Description | Typical Distance (Donor-Acceptor) |
|---|---|---|
| N–H···O | Classic hydrogen bond between amide groups | 2.8 - 3.1 Å |
| C–H···O | Weak hydrogen bond involving a C-H donor | 3.0 - 3.5 Å |
| π–π Stacking | Interaction between parallel aromatic rings | 3.3 - 3.8 Å (interplanar distance) |
| N–H···N | Hydrogen bond involving amine/pyridine-like nitrogen | 2.9 - 3.2 Å |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Solution-State Structure
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining molecular structure and dynamics in solution. acs.org
For a molecule like this compound, a standard one-dimensional (1D) ¹H NMR spectrum provides initial information, such as the number of different proton environments and their neighboring protons (via spin-spin coupling). sphinxsai.com However, for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This would confirm, for example, the connectivity within the isobutyl group and the coupling patterns of the aromatic protons on the aminophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton, for instance, by showing a correlation from the amide N-H proton to the carbonyl carbon and to carbons in the phenyl ring.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Amide N-H | ~9.5 - 10.5 | N/A | C=O, Aromatic C1/C2/C6 |
| Isobutyl -CH₂- | ~2.2 | ~45 | C=O, Isobutyl CH |
| Isobutyl -CH- | ~2.1 | ~26 | Isobutyl CH₃, Isobutyl CH₂ |
| Isobutyl -CH₃ | ~1.0 | ~22 | Isobutyl CH, Isobutyl CH₂ |
| Aromatic C-H | ~6.5 - 7.5 | ~110 - 130 | Other Aromatic C, Amide C=O |
| Carbonyl C=O | N/A | ~170 | Amide N-H, Isobutyl CH₂ |
In the context of drug discovery, understanding how a small molecule binds to a target macromolecule (like a protein or RNA) is essential. azolifesciences.com Ligand-observed NMR techniques are highly effective for this purpose because they monitor the NMR signals of the small molecule (the ligand) rather than the much larger and more complex receptor. northwestern.eduspringernature.com
Saturation Transfer Difference (STD) NMR: This is a primary screening method. In an STD experiment, specific NMR signals of the protein are saturated with radiofrequency pulses. northwestern.edu If a ligand is bound to the protein, this saturation is transferred to the ligand protons via spin diffusion. northwestern.edu By subtracting a spectrum with saturation from one without, a "difference" spectrum is created that shows signals only from the protons of the molecule that binds. The intensity of the STD signals can also reveal which parts of the ligand are in closest contact with the protein (the binding epitope).
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water molecules to the protein and then to the bound ligand. nih.gov It is particularly sensitive and can readily distinguish true binders from non-binders in a mixture. nih.gov
These methods would be invaluable for screening a library of this compound derivatives to identify which ones bind to a specific biological target and to gain initial insights into their binding mode. nih.gov
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula, which serves as a definitive confirmation of its identity.
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For N-aryl amides like this compound, a common and often dominant fragmentation pathway is the cleavage of the amide N–CO bond. unl.ptnih.gov This is due to the formation of a stable acylium cation. nih.govyoutube.com
The expected fragmentation for this compound (Molecular Weight: 192.26 g/mol ) would include:
Formation of the protonated parent molecule, [M+H]⁺, at m/z 193.
Cleavage of the amide bond to yield the isovaleryl acylium cation.
The other fragment would be 3-aminoaniline.
| Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated this compound | 193.13 |
| [C₅H₉O]⁺ | Isovaleryl acylium ion | 85.06 |
| [C₆H₉N₂]⁺ | Protonated 3-aminoaniline | 109.08 |
In metabolic studies, liquid chromatography coupled with mass spectrometry (LC-MS) is used to profile metabolites. This involves searching for the parent drug and potential metabolic products in biological samples. Common metabolic transformations like hydroxylation (+16 Da), glucuronidation (+176 Da), or sulfation (+80 Da) can be readily identified by their characteristic mass shifts from the parent compound's m/z value.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is established as C₁₁H₁₆N₂O.
The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. The protonated molecule, [M+H]⁺, is commonly observed in techniques like electrospray ionization (ESI). Its high-resolution measurement allows for unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₁H₁₆N₂O | 192.1263 |
| [M+H]⁺ | [C₁₁H₁₇N₂O]⁺ | 193.1335 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides structural insights by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule, m/z 193.13) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.
For this compound, the primary fragmentation pathways involve the cleavage of the amide bond and fragmentation within the acyl chain. A key fragmentation is the cleavage of the C-N amide bond, which can lead to two characteristic fragment ions: the 3-aminoanilinium ion and the 3-methylbutanoyl cation.
Furthermore, studies on analogous compounds, such as N-(3-aminophenyl)benzamide, have revealed a notable rearrangement reaction during collision-induced dissociation. bldpharm.comnih.govresearchgate.net This rearrangement is specific to protonated amide compounds that possess an electron-donating group at the meta-position of the phenyl ring, such as the amino group in the target compound. bldpharm.comnih.gov This process involves a nitrogen-oxygen (N-O) exchange, leading to unique fragment ions that are diagnostic of this specific substitution pattern. bldpharm.comnih.govresearchgate.net
The primary fragmentation pathways for protonated this compound are expected to produce the ions listed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Nominal) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 193 | [C₅H₉O]⁺ | 85 | C₆H₈N₂ | Amide C-N bond cleavage (Acylium ion formation) |
| 193 | [C₆H₉N₂]⁺ | 109 | C₅H₈O | Amide C-N bond cleavage with H-transfer |
| 193 | [C₆H₇N]⁺˙ | 93 | C₅H₁₀NO | Cleavage of amide bond and subsequent rearrangements |
| 85 | [C₃H₇]⁺ | 43 | CO | Loss of carbon monoxide from acylium ion |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment.
The spectrum of this compound is characterized by absorption bands corresponding to its primary amine (-NH₂), secondary amide (-CONH-), aromatic ring, and aliphatic alkyl group. General spectral regions for N-aryl amides have been well-documented. researchgate.net The N-H stretching vibrations typically appear as distinct bands in the 3200-3500 cm⁻¹ region. researchgate.netlibretexts.org The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a very strong and characteristic absorption, typically found between 1630 and 1700 cm⁻¹. researchgate.netmdpi.com The N-H bending vibration, or Amide II band, is another key feature, usually observed in the 1510-1570 cm⁻¹ range.
The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Amine) | Ar-NH₂ | 3350 - 3500 | Medium |
| N-H Stretch (Amide) | R-NH-CO-R' | 3200 - 3350 | Medium, Broad |
| C-H Stretch (Aliphatic) | -CH(CH₃)₂, -CH₂- | 2870 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | -CO-NH- | 1640 - 1680 | Very Strong |
| N-H Bend (Amide II) | -CO-NH- | 1520 - 1560 | Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium, Multiple Bands |
| C-N Stretch | Amide & Amine | 1200 - 1400 | Medium |
Emerging Research Paradigms and Future Directions for N 3 Aminophenyl 3 Methylbutanamide
Rational Design of Multi-Targeted Ligands Derived from the N-(3-aminophenyl)-3-methylbutanamide Scaffold
The conventional "one-drug, one-target" model is often insufficient for treating complex multifactorial diseases such as cancer or neurodegenerative disorders. This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. The rational design of MTDLs involves identifying and integrating distinct pharmacophores into a single chemical entity.
The this compound scaffold, characterized by its substituted aminophenyl ring and flexible methylbutanamide side chain, offers a promising starting point for such designs. While direct research on this specific compound is nascent, studies on analogous structures demonstrate the potential of the aminophenyl motif. For instance, a novel class of molecules based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been synthesized and evaluated for anti-cancer activity. nih.gov This research led to the discovery of a lead compound, designated 6b, which showed high in vitro potency against various sensitive and resistant cancer cell lines. nih.gov
The study revealed that this compound induces cell death through a dual mechanism involving both apoptosis and autophagy. nih.gov This dual-action capability highlights the potential for designing MTDLs from similar scaffolds. The structure-activity relationships established in such studies provide a blueprint for modifying the this compound core to engage multiple disease-relevant targets. For example, by strategically modifying the scaffold, it may be possible to design dual inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), a combination known to synergistically reduce inflammatory and neuropathic pain. nih.gov
Table 1: In Vitro Activity of Lead Compound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative)
This table summarizes the high in vitro potency of a lead compound derived from a scaffold related to this compound against various cancer cell lines.
| Cancer Model | Cell Line | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Melanoma | A375 | Significant reduction of tumor growth | Concomitant induction of apoptosis and autophagy |
| Pancreatic Cancer | Various | High in vitro potency | |
| Chronic Myeloid Leukemia (CML) | Various | High in vitro potency |
Integration of this compound Research with Systems Biology and Network Pharmacology
Systems biology and network pharmacology represent a paradigm shift in understanding drug action, moving from a reductionist view to a network-based perspective. nih.gov These approaches analyze the complex web of interactions between drugs, proteins, genes, and diseases, allowing for the elucidation of mechanisms of action, prediction of off-target effects, and identification of novel therapeutic opportunities. researchgate.netnih.gov
For a scaffold like this compound, integrating these computational approaches could dramatically accelerate its development. The process would begin with the prediction of potential protein targets for the compound and its derivatives using chemoinformatic and bioinformatics tools. These predicted targets would then be used to construct a drug-target interaction network.
This network can be overlaid with known protein-protein interaction (PPI) and disease-associated gene networks to identify key biological pathways and modules that are modulated by the compound. nih.gov For example, pathway enrichment analysis might reveal that derivatives of the scaffold significantly impact cancer-related pathways like PI3K-Akt, MAPK, or inflammatory signaling pathways. benthamdirect.com This holistic view can help prioritize the most promising derivatives for further experimental validation and uncover novel "polypharmacology" where a single compound beneficially modulates multiple nodes within a disease network. nih.gov This strategy provides a powerful, data-driven framework for understanding how a molecule like this compound might function at a systemic level.
Table 2: Hypothetical Network Pharmacology Workflow for this compound
This table outlines a conceptual workflow for applying systems biology and network pharmacology to elucidate the therapeutic potential of the this compound scaffold.
| Step | Description | Tools and Databases | Potential Outcome |
|---|---|---|---|
| 1. Target Prediction | Identify potential protein targets of the compound and its derivatives based on chemical structure. | PharmMapper, TCMSP, SuperPred | A list of putative protein targets. |
| 2. Network Construction | Build a network of interactions between the predicted targets and other cellular components. | STRING, GeneMANIA | A protein-protein interaction (PPI) network. |
| 3. Disease Association | Map the target network onto known disease-gene networks (e.g., for cancer, neurodegeneration). | OMIM, GeneCards, DisGeNET | Identification of disease-relevant targets. |
| 4. Pathway Analysis | Perform functional enrichment analysis to identify biological pathways modulated by the compound. | KEGG, GO (Gene Ontology) | Elucidation of potential mechanisms of action. |
| 5. Hypothesis Generation | Generate testable hypotheses about the compound's therapeutic effects and potential for repurposing. | Cytoscape for visualization | Prioritized lead compounds and novel indications. |
Application of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by enabling rapid analysis of vast datasets, predicting molecular properties, and generating novel chemical structures. These technologies can significantly de-risk and accelerate the development of derivatives from the this compound scaffold.
Generative AI models can be employed for de novo drug design, creating extensive virtual libraries of novel derivatives based on the core scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as high binding affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Subsequently, predictive ML algorithms can screen these virtual libraries to identify the most promising candidates for synthesis and experimental testing, drastically reducing the time and cost associated with traditional hit-to-lead optimization.
Furthermore, AI can be used to build predictive models that identify complex structure-activity relationships (SAR) that may not be apparent through conventional analysis. By training on existing experimental data, these models can guide medicinal chemists in making more informed decisions about which modifications to the this compound scaffold are most likely to enhance potency and selectivity.
Development of Novel Assay Methodologies for In Vitro Biological Screening
The successful screening of compound libraries derived from this compound hinges on the use of robust and relevant in vitro assays. Recent advances have moved beyond simple biochemical assays to more complex, physiologically relevant systems that provide deeper biological insights.
Phenotypic Screening: This target-agnostic approach identifies compounds based on their ability to induce a desired change in a cellular phenotype (e.g., reversing a disease-related morphological change). revvity.comwikipedia.org High-content imaging and analysis allow for the simultaneous measurement of multiple cellular parameters, offering a rich dataset to uncover novel mechanisms of action for this compound derivatives. sygnaturediscovery.comtechnologynetworks.com This method is particularly powerful when the precise molecular targets for a disease are unknown. technologynetworks.com
Advanced Cell-based Models: Traditional 2D cell cultures often fail to replicate the complexity of native tissues. eurekalert.org The use of 3D models, such as spheroids and organoids, provides a more accurate representation of the tumor microenvironment or organ-specific architecture. nih.gov Screening compounds in these models can yield more predictive data on efficacy and potential toxicity early in the discovery process. nih.gov
High-Throughput Target-Based Assays: If specific targets, such as protein kinases, are identified, a variety of high-throughput screening (HTS) assays can be employed. researchgate.net Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and fluorescence polarization offer robust and scalable methods for quantifying enzyme inhibition or ligand binding. thermofisher.com Novel assays are also being developed to specifically detect allosteric inhibitors, which can offer greater selectivity than traditional active-site binders. wiley.com
Table 3: Comparison of Modern In Vitro Screening Methodologies
This table provides a comparative overview of advanced assay methodologies applicable to the screening of this compound derivatives.
| Assay Type | Principle | Key Advantage | Applicability |
|---|---|---|---|
| Phenotypic Screening | Measures changes in cellular phenotype (e.g., morphology, viability) without a predefined target. wikipedia.org | Discovers novel mechanisms of action and first-in-class molecules. technologynetworks.com | Early-stage discovery, target deconvolution. |
| 3D Organoid/Spheroid Assays | Uses self-organized 3D cell cultures that mimic tissue architecture. nih.gov | Higher physiological relevance compared to 2D cultures, better prediction of in vivo response. technologynetworks.com | Efficacy and toxicity testing, especially in oncology. |
| High-Throughput Kinase Assays (e.g., TR-FRET) | Measures enzymatic activity or inhibitor binding via fluorescence-based detection. thermofisher.com | Highly scalable, sensitive, and suitable for large library screening against specific enzymes. nih.gov | Target-based screening for kinase inhibitors. |
| Live-Cell Protein Interaction Assays (e.g., MaMTH-DS) | Monitors protein-protein interactions (PPIs) in a living cellular context. eurekalert.org | Provides data on target engagement, cell permeability, and toxicity in a single assay. eurekalert.org | Screening for inhibitors of specific PPIs. |
Exploration of this compound Derivatives in Neglected Tropical Diseases and Emerging Pathogens
Neglected tropical diseases (NTDs), such as leishmaniasis, Chagas disease, and malaria, affect billions of people worldwide, yet drug discovery for these conditions is chronically underfunded. There is a critical need for novel chemical scaffolds that can be developed into safe and effective treatments.
The this compound scaffold represents a potential starting point for the development of new anti-infective agents. The strategy would involve creating a focused library of derivatives and screening them against various pathogens. For example, studies have shown that other amide-containing scaffolds can exhibit potent activity against parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.com
Molecular docking and modeling studies can be used to guide the design of derivatives that target essential parasite-specific enzymes that have no close homolog in humans, thereby minimizing potential toxicity. For instance, enzymes like N-myristoyltransferase in Leishmania have been identified as promising druggable targets. nih.govresearchgate.net By modifying the this compound core to fit the active site of such enzymes, it may be possible to develop selective inhibitors. This approach of exploring established chemical scaffolds for new applications in infectious diseases could provide a cost-effective and accelerated path to new therapies for some of the world's most vulnerable populations.
Q & A
Basic: What synthetic routes are optimal for preparing N-(3-aminophenyl)-3-methylbutanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves acylation of 3-aminophenylamine with 3-methylbutanoyl chloride. Key steps include controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using a non-polar solvent (e.g., dichloromethane) under inert conditions (N₂ atmosphere) to minimize side reactions . Temperature should be maintained at 0–5°C during initial mixing to prevent exothermic decomposition, followed by gradual warming to room temperature. Yield optimization (≥85%) requires purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) and confirmation by ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 2.4 ppm for methyl branching) .
Basic: What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% 0.1% trifluoroacetic acid) to confirm purity (>98%). Retention time should align with standards (e.g., ~8.2 min) .
- NMR : Key signals include a singlet at δ 1.0–1.2 ppm (geminal methyl groups), a triplet at δ 2.3 ppm (CH₂ adjacent to carbonyl), and aromatic protons at δ 6.7–7.3 ppm (meta-substituted phenyl) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 219.1 (calculated for C₁₁H₁₅N₂O: 219.11) .
Advanced: How does the substitution pattern on the phenyl ring influence the compound’s bioactivity, and what methods validate these effects?
Answer:
Comparative SAR studies using analogs (e.g., N-(4-aminophenyl)-3-methylbutanamide) reveal that the meta-amino group enhances receptor binding affinity (e.g., GPR43 agonism) due to improved hydrogen bonding. For example, in vitro assays (HEK293 cells transfected with GPR43) show a 2.5-fold higher EC₅₀ for the 3-aminophenyl variant compared to the 4-substituted analog . Computational docking (AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) further highlight interactions with residues like Arg173 and Tyr220 in the receptor’s binding pocket .
Advanced: How can researchers resolve contradictions in solubility and stability data across studies?
Answer:
Discrepancies arise from solvent polarity and pH variations. For example:
- Solubility : In DMSO (≥50 mg/mL) vs. aqueous buffers (<0.1 mg/mL at pH 7.4), attributed to the compound’s logP (~2.5) . Validate via UV-Vis spectroscopy (λ_max 270 nm) in standardized buffers.
- Stability : Degradation under acidic conditions (t₁/₂ = 2 h at pH 2) vs. stability at pH 7.4 (t₁/₂ > 48 h). Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed amide) .
Advanced: What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
Answer:
- Nonlinear Regression : Fit sigmoidal curves (variable slope) using GraphPad Prism to calculate EC₅₀/IC₅₀ values. Ensure ≥3 independent replicates to reduce variability .
- ANOVA with Post Hoc Tests : Use two-way ANOVA (factors: dose, time) followed by Bonferroni correction for multi-group comparisons (e.g., efficacy across 5 concentrations) .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points from high-throughput screening .
Advanced: How do structural modifications (e.g., branched vs. linear alkyl chains) impact metabolic stability?
Answer:
The 3-methylbutanamide group reduces CYP3A4-mediated oxidation compared to linear chains (e.g., pentanamide). In vitro liver microsome assays (human, 1 mg/mL protein, NADPH regeneration system) show 80% parent compound remaining after 1 h vs. 50% for linear analogs. Quantify metabolites via UPLC-QTOF-MS (e.g., hydroxylation at the β-carbon) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acyl chloride intermediates .
- Waste Disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
